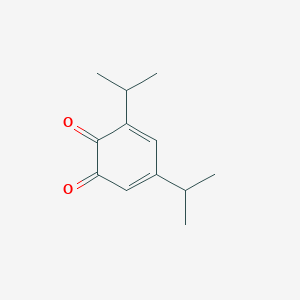
3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione is a chemical compound with the molecular formula C12H16O2 It is known for its unique structure, which includes two isopropyl groups attached to a cyclohexa-3,5-diene-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexane derivatives with isopropyl groups under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes a series of reactions including alkylation and oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields. The process often includes purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols .
Scientific Research Applications
3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, influencing cellular processes and pathways. Its effects are mediated through the formation of reactive intermediates that can modulate biological functions .
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexa-3,5-diene-1,2-dione: This compound has a similar structure but includes a hydroxyphenyl group.
5,5′-Diisopropyl-2,2′-dimethyl-1,1′-bi(1,5-cyclohexadien-1-yl)-3,3′,4,4′-tetrone: Another structurally related compound with additional methyl groups.
Uniqueness
3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione is unique due to its specific arrangement of isopropyl groups and the cyclohexa-3,5-diene-1,2-dione core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
62227-65-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H16O2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,1-4H3 |
InChI Key |
CFBLMXLFOMGOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C(=O)C(=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















